molecular formula C26H39NO2 B1389095 N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline CAS No. 1040680-39-4

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Cat. No. B1389095
CAS RN: 1040680-39-4
M. Wt: 397.6 g/mol
InChI Key: YYIFHWLSOGXYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline (NTPHA) is an organic compound that has been widely studied for its potential applications in the scientific research field. NTPHA is a compound composed of two aromatic rings, a tert-butyl group, a propyl group and a heptyloxy group. It is a colorless to pale yellow liquid with a boiling point of about 190°C. NTPHA is a low-toxicity compound that has been used in various scientific research applications, such as in drug discovery, drug delivery, and biochemistry.

Mechanism of Action

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline has been found to interact with various proteins and enzymes, and to modulate the activities of these proteins and enzymes. It has been found to bind to specific receptors, leading to the activation of various biochemical pathways. These pathways can lead to the expression of various genes, which can lead to the production of various proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer effects. It has also been found to reduce the levels of certain hormones and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline has several advantages for use in laboratory experiments. It is a low-toxicity compound, which makes it safe to use in laboratory experiments. It is also relatively easy to synthesize, which makes it an ideal compound for use in laboratory experiments. However, it is important to note that this compound is a highly reactive compound and can be easily degraded in the presence of light or heat.

Future Directions

In the future, N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline could be used to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new drug delivery systems, which could be used to deliver drugs to specific sites in the body. Furthermore, this compound could be used to study the structure and function of proteins and enzymes, as well as to investigate the effects of drugs on various biochemical pathways. Finally, this compound could be used to develop new methods for the synthesis of organic compounds, which could lead to the development of new drugs and treatments.

Scientific Research Applications

N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline has been widely studied for its potential applications in the scientific research field. It has been used in drug discovery, drug delivery, and biochemistry. It has also been used in the development of new drugs, as well as in the study of drug-receptor interactions. This compound has been used to study the structure and function of proteins and enzymes, and to investigate the effects of drugs on various biochemical pathways.

properties

IUPAC Name

N-[2-(4-tert-butylphenoxy)propyl]-3-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2/c1-6-7-8-9-10-18-28-25-13-11-12-23(19-25)27-20-21(2)29-24-16-14-22(15-17-24)26(3,4)5/h11-17,19,21,27H,6-10,18,20H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIFHWLSOGXYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.